6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
“6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a pyrazole ring with a pyridine ring . This structure was confirmed using various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the use of various reagents and catalysts, and can include steps such as electrophilic cyclization, Suzuki cross-couplings, and alkylation reactions .Scientific Research Applications
Anticancer Activity
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have shown potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated against various cancer cell lines, including lung, breast, prostate, and cervical cancer, showing promising bioactivity at micro molar concentration (Chavva et al., 2013).
Synthesis of Functionalized Derivatives
Various synthesis methods have been developed for derivatives of this compound. For example, a series of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were obtained through domino reactions (Gunasekaran et al., 2014). Additionally, new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized, showcasing different tautomeric forms (Wu et al., 2012).
Catalytic Applications
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibited high catalytic activity for synthesizing pyrazolo[3,4-b]pyridine-5-carbonitriles (Zhang et al., 2016).
Heterocyclic Chemistry
1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, a synthon for heterocyclic chemistry, was successfully prepared for synthesizing dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines (Dolzhenko et al., 2012).
Antibacterial Activity
Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were synthesized and screened for their cytotoxicity against various human cancer cell lines, as well as for their antimicrobial, anti-biofilm, and MBC activities (Nagender et al., 2014).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, including this compound, have a diverse range of biomedical applications. They present two tautomeric forms and have been involved in over 300,000 compounds described in more than 5500 references, including 2400 patents (Donaire-Arias et al., 2022).
Coordination Chemistry
Derivatives of pyrazolo[3,4-b]pyridines have been used as ligands in coordination chemistry, showing unique properties compared to terpyridines. They have applications in luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Mechanism of Action
Target of Action
The primary target of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its target by binding to the colchicine site on tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of the microtubule network . The disruption of this network leads to changes in cellular processes, such as cell migration and cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it leads to the arrest of the cell cycle in the G2/M phase . This is the phase where the cell prepares for division, and its disruption can lead to cell death or apoptosis . Additionally, the compound’s action can inhibit cell migration, which is crucial for processes like wound healing and cancer metastasis .
Pharmacokinetics
Similar compounds have been shown to have good permeability and moderate aqueous solubility , which are important factors for bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells . This makes this compound a potential anticancer agent, as it can inhibit the growth and spread of cancer cells .
Future Directions
Properties
IUPAC Name |
6-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-3-4-9(14-11(8)16-15-10)7-2-1-5-13-6-7/h1-6H,(H3,12,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFYTPKPLXKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NNC(=C3C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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